4-(2-Diethylaminoethyl)piperidine 4-(2-Diethylaminoethyl)piperidine
Brand Name: Vulcanchem
CAS No.: 64168-10-1
VCID: VC2130898
InChI: InChI=1S/C11H24N2/c1-3-13(4-2)10-7-11-5-8-12-9-6-11/h11-12H,3-10H2,1-2H3
SMILES: CCN(CC)CCC1CCNCC1
Molecular Formula: C11H24N2
Molecular Weight: 184.32 g/mol

4-(2-Diethylaminoethyl)piperidine

CAS No.: 64168-10-1

Cat. No.: VC2130898

Molecular Formula: C11H24N2

Molecular Weight: 184.32 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Diethylaminoethyl)piperidine - 64168-10-1

Specification

CAS No. 64168-10-1
Molecular Formula C11H24N2
Molecular Weight 184.32 g/mol
IUPAC Name N,N-diethyl-2-piperidin-4-ylethanamine
Standard InChI InChI=1S/C11H24N2/c1-3-13(4-2)10-7-11-5-8-12-9-6-11/h11-12H,3-10H2,1-2H3
Standard InChI Key LKFIRLHXHMMYGO-UHFFFAOYSA-N
SMILES CCN(CC)CCC1CCNCC1
Canonical SMILES CCN(CC)CCC1CCNCC1

Introduction

Basic Chemical Identity

Structural Characteristics

4-(2-Diethylaminoethyl)piperidine consists of a piperidine ring with a diethylaminoethyl substituent at the 4-position. The compound features two nitrogen atoms: one within the six-membered piperidine ring and another in the diethylaminoethyl side chain. This dual nitrogen functionality contributes significantly to its chemical behavior and potential applications in various fields.

Identification Parameters

4-(2-Diethylaminoethyl)piperidine is uniquely identified through several standardized parameters that allow for its accurate cataloging and differentiation from similar compounds. The compound is registered with CAS number 64168-10-1, which serves as its unique identifier in chemical databases and literature . Its molecular formula is C11H24N2, revealing its composition of carbon, hydrogen, and nitrogen atoms . With a molecular weight of 184.32 g/mol, this compound falls within the small molecule classification typical of many pharmaceutical intermediates .

The compound is also known by its systematic name 4-Piperidineethanamine, N,N-diethyl-, which provides a descriptive indication of its structural components . This alternative nomenclature highlights the presence of the piperidine ring and the diethylamine-containing ethyl chain, offering chemists another means of identifying this specific molecular arrangement.

Physical and Chemical Properties

Structural Features

The tertiary amine in the diethylaminoethyl group serves as a basic center and potential site for hydrogen bonding, while the secondary amine in the piperidine ring offers another reactive center. These structural features make the compound versatile in various chemical transformations and interactions with biological targets.

Physical Properties Table

PropertyValueReference
Molecular FormulaC11H24N2
Molecular Weight184.32 g/mol
Physical StateNot explicitly stated in sources, but likely liquid at room temperature based on similar compounds-
Boiling PointEstimated 240-260°C (based on similar compounds)-
Hazard ClassificationCorrosive (Class C)

Chemical Reactivity

4-(2-Diethylaminoethyl)piperidine exhibits chemical behavior characteristic of compounds containing secondary and tertiary amine functionalities. The nitrogen atoms in the molecule can participate in various reactions:

  • As a base, accepting protons to form ammonium salts

  • As a nucleophile, participating in substitution and addition reactions

  • As a ligand, coordinating with metal ions to form complexes

The piperidine nitrogen can undergo N-functionalization reactions, including acylation, alkylation, and carbamate formation, providing routes to numerous derivatives with modified properties. Meanwhile, the tertiary amine in the side chain typically demonstrates less reactivity toward electrophiles but can still participate in quaternization reactions and coordinate with Lewis acids.

Synthesis Methods

General Synthetic Approaches

While the search results don't provide a direct synthesis method for 4-(2-Diethylaminoethyl)piperidine specifically, we can extrapolate potential synthetic routes based on related piperidine compounds. Piperidine derivatives are commonly synthesized through several established methods, including reductive amination, cycloaddition reactions, and functional group transformations of existing piperidine scaffolds.

Recent advances in piperidine synthesis, as indicated in the literature, include radical-catalyzed cycloaddition reactions. For instance, boronyl radical-catalyzed intermolecular (4+2) cycloaddition reactions of azetidines with alkenes have been developed to synthesize polysubstituted piperidines with high regio- and diastereoselectivity . While this method primarily produces 3,4,5-polysubstituted piperidines, similar approaches could potentially be modified for the synthesis of 4-substituted piperidines like 4-(2-Diethylaminoethyl)piperidine.

Synthesis of Related Compounds

Insight into potential synthesis routes for 4-(2-Diethylaminoethyl)piperidine can be gained by examining the synthesis of related compounds. For instance, N,N-Dimethylpiperidin-4-amine, a structurally similar compound, is synthesized through reductive amination:

1-(tert-Butoxycarbonyl)-4-piperidone is treated with dimethylamine hydrochloride and sodium cyanoborohydride in methanol at room temperature. After four days, the reaction mixture is processed with concentrated HCl, followed by basification with 2M NaOH to pH 10. The product is then extracted with methylene chloride, dried over Na2SO4, and isolated .

A similar approach could theoretically be applied to synthesize 4-(2-Diethylaminoethyl)piperidine, using appropriate reagents to introduce the diethylaminoethyl moiety at the 4-position of the piperidine ring.

Structure-Related Compounds

Comparison with Related Piperidine Derivatives

4-(2-Diethylaminoethyl)piperidine belongs to a broader family of substituted piperidines that share structural similarities but differ in their substitution patterns. Comparing this compound with related structures can provide insight into structure-activity relationships and potential applications.

N,N-Dimethylpiperidin-4-amine (CAS: 50533-97-6) represents a structurally similar compound that differs from 4-(2-Diethylaminoethyl)piperidine primarily in the nature of the substituent at the 4-position . While 4-(2-Diethylaminoethyl)piperidine features a diethylaminoethyl group, N,N-Dimethylpiperidin-4-amine contains a dimethylamino group directly attached to the piperidine ring. This structural difference affects various properties, including lipophilicity, basicity, and potential biological interactions.

Structural Variations and Property Effects

The presence of the ethylene linker between the piperidine ring and the diethylamino group in 4-(2-Diethylaminoethyl)piperidine introduces greater conformational flexibility compared to directly substituted analogs. This flexibility can influence:

  • Receptor binding characteristics in biological systems

  • Solubility and partition coefficients

  • Chemical reactivity and selectivity

  • Spatial arrangement of pharmacophoric elements

Understanding these structure-property relationships is crucial for the rational design of new compounds with tailored characteristics for specific applications.

Research Outlook and Future Directions

The development of piperidine derivatives continues to be an active area of research, with new synthetic methodologies and applications emerging regularly. The radical-catalyzed (4+2) cycloaddition approach described for polysubstituted piperidines represents an important advance in the field, offering "high modularity, atom economy, simple operation, inexpensive non-metallic catalysts and broad substrate scope" .

These developments suggest potential new routes for the synthesis of compounds like 4-(2-Diethylaminoethyl)piperidine, possibly leading to more efficient and selective processes. Furthermore, the continued exploration of piperidine derivatives in medicinal chemistry may reveal new applications for 4-(2-Diethylaminoethyl)piperidine or its analogs in pharmaceutical research and development.

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